molecular formula C20H28N2O9 B050394 tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate CAS No. 117770-66-8

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

Cat. No.: B050394
CAS No.: 117770-66-8
M. Wt: 440.4 g/mol
InChI Key: DLYKUHWZMNJPSM-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves chiral resolution using tartaric acid. The process begins with highly pure 1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, which is heated in ethanol at 50-55°C for 25 minutes. The temperature is then raised to 60-65°C, and a solution of L-(+)-tartaric acid in ethanol is added. The reaction mixture is stirred for 24 hours at 60-65°C, allowed to cool to 35-37°C, and filtered to obtain the crude product .

Chemical Reactions Analysis

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of drugs that inhibit enzymes like angiotensin-converting enzyme, thereby exerting therapeutic effects in conditions such as hypertension .

Comparison with Similar Compounds

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate is unique due to its specific functional groups and its role as an intermediate in drug synthesis. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and properties.

Properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYKUHWZMNJPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554362
Record name 2,3-Dihydroxybutanedioic acid--tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117770-66-8
Record name 2,3-Dihydroxybutanedioic acid--tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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